2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide
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Overview
Description
The compound “2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is attached to a benzyl group and a sulfanyl group, which is further connected to an acetamide group with a 2,4-difluorophenyl substituent .
Scientific Research Applications
Antimicrobial Activities
Benzimidazole derivatives, including compounds structurally related to 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide, have shown significant antimicrobial activities. For instance, novel thiazole derivatives exhibited promising antibacterial and antifungal properties against a range of microorganisms, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004). Furthermore, N-substituted benzimidazole derivatives were found to be potent MRSA inhibitors, offering a promising avenue for addressing methicillin-resistant Staphylococcus aureus infections (Chaudhari et al., 2020).
Antifungal and Antibacterial Synthesis
Another study explored the synthesis of 2-mercaptobenzimidazole derivatives, which demonstrated excellent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
Corrosion Inhibition
Benzimidazole compounds have also been identified as effective corrosion inhibitors. A study focusing on the inhibition potential of newly synthesized benzimidazole derivatives revealed their efficacy in protecting carbon steel in acidic environments, achieving inhibition rates up to 95% (Rouifi et al., 2020).
Anti-Helicobacter pylori Activity
Furthermore, derivatives of benzimidazole have shown selective activity against Helicobacter pylori, a gastric pathogen, highlighting their potential as novel anti-H. pylori agents. Notably, one such compound demonstrated low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin (Carcanague et al., 2002).
Future Directions
Future research on this compound could involve detailed studies of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could include experimental studies as well as computational modeling. Additionally, given the wide range of biological activities shown by imidazole derivatives, it could be interesting to explore the potential applications of this compound in medicine or other fields .
properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-14-6-7-16(15(20)10-14)22-17(24)12-25-18-21-8-9-23(18)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJQXRLPBCYTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
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